Home > Products > Screening Compounds P45772 > Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA -

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Catalog Number: EVT-2712081
CAS Number:
Molecular Formula: C28H39F3N8O9
Molecular Weight: 688.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cyclo(RGDfV) TFA, is a cyclic pentapeptide that plays a significant role in biomedical research, particularly in the context of cancer therapy and targeted drug delivery. This compound is known for its ability to bind specifically to integrin receptors, especially the αvβ3 integrin, which is overexpressed in various tumors and plays a critical role in processes such as cell adhesion, migration, and angiogenesis. The presence of the D-Phe residue enhances its stability and binding affinity compared to natural peptides.

Source

The compound was first synthesized and characterized by Kessler et al., who reported its potent biological activity as an integrin antagonist. It has since been utilized in various studies focused on tumor targeting and therapeutic applications .

Classification

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA belongs to the class of cyclic peptides and is classified as a peptide ligand. Its structure allows it to function as both a receptor agonist and an inhibitor, making it versatile for research applications .

Synthesis Analysis

Methods

The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method facilitates the protection and deprotection of amino acid side chains during synthesis.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid (Arginine) to a resin. Fluorenylmethoxycarbonyl (Fmoc) chemistry is commonly used for the protection of amino groups.
  2. Coupling Reactions: Each subsequent amino acid (Glycine, Aspartic Acid, D-Phenylalanine, Valine) is coupled sequentially using coupling agents such as HATU or DIC.
  3. Cyclization: After the linear peptide chain is formed, cyclization occurs through a reaction between the N-terminus and C-terminus residues. This step is crucial for forming the cyclic structure that enhances biological activity.
  4. Deprotection: The final product undergoes deprotection using trifluoroacetic acid (TFA), which removes protecting groups from the side chains, yielding the active cyclic peptide .
Molecular Structure Analysis

Structure

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has a unique cyclic structure that contributes to its biological activity. The cyclic nature stabilizes the peptide conformation, allowing for optimal interaction with integrin receptors.

Data

  • Molecular Formula: C22H30N6O5
  • Molecular Weight: 446.52 g/mol
  • CAS Number: 199807-33-5

The specific arrangement of amino acids in this cyclic peptide allows it to mimic natural ligands that bind to integrins, facilitating its role in cell signaling and adhesion processes .

Chemical Reactions Analysis

Reactions

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA primarily engages in interactions with integrins, leading to various downstream effects such as inhibition of cell adhesion and migration.

Technical Details

  1. Binding Mechanism: The binding of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA to integrin receptors blocks their interaction with native ligands like fibronectin and vitronectin.
  2. Biological Evaluation: Studies have shown that this compound exhibits low nanomolar IC50 values against αvβ3 integrin, indicating high potency as an antagonist .
Mechanism of Action

Process

The mechanism of action involves competitive inhibition where Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA binds to integrin receptors, preventing them from interacting with their natural ligands.

Data

  • IC50 Value: Approximately 0.497 nM against αvβ3 integrin.
    This high affinity indicates its potential use in therapeutic applications targeting tumor cells that overexpress these receptors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under physiological conditions but can be hydrolyzed in extreme pH environments.
  • Storage Conditions: Should be stored at -20°C for long-term stability.

These properties make Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA suitable for various laboratory applications, including drug formulation studies .

Applications

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has several scientific uses:

  1. Cancer Research: It is extensively studied for its ability to inhibit tumor growth by blocking integrin-mediated pathways.
  2. Targeted Drug Delivery: The compound can be conjugated with drugs or imaging agents for targeted delivery to tumor sites.
  3. Diagnostic Imaging: Radiolabeled versions of this peptide are used in imaging techniques to visualize tumors in vivo due to their specific binding properties .
  4. Tissue Engineering: Its role in cell adhesion makes it valuable in developing biomaterials that promote tissue regeneration.
Mechanistic Insights into Integrin αvβ3 Targeting

Structural Basis of αvβ3 Integrin Inhibition by Cyclic Arginine-Glycine-Aspartate Peptides

Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) belongs to the class of conformationally constrained cyclic pentapeptides designed to mimic the native Arginine-Glycine-Aspartate (RGD) recognition motif found in extracellular matrix proteins. The cyclic structure, achieved through peptide bond formation between the N- and C-termini, restricts conformational flexibility and enhances binding affinity for the integrin αvβ3 receptor. Key structural features include the D-configuration of phenylalanine, which optimizes spatial orientation of the RGD triad for complementary interactions with the β3 subunit's metal ion-dependent adhesion site (MIDAS). This configuration prevents enzymatic degradation and significantly increases biological stability compared to linear RGD peptides [5].

The binding interface involves critical interactions: the guanidinium group of arginine forms salt bridges with aspartic acid residues of αvβ3, while the carboxylic acid group of aspartic acid coordinates with the MIDAS magnesium ion. Hydrophobic residues (D-phenylalanine and valine) stabilize the complex through van der Waals contacts with the β3 subunit's specificity-determining loop. X-ray crystallographic studies of analogous cyclic RGD peptides reveal a binding affinity (Kd) in the nanomolar range, which is approximately 100-fold higher than linear RGD sequences due to reduced entropic penalty upon binding [5].

Table 1: Structural Determinants of Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) Binding to αvβ3 Integrin

Structural ElementRole in αvβ3 BindingBiological Consequence
Cyclic backboneReduces conformational entropyEnhances binding affinity and proteolytic resistance
D-PhenylalanineOptimizes spatial orientation of RGD motifIncreases specificity for αvβ3 over other integrins
Arginine guanidinium groupForms salt bridges with αv subunitStabilizes ionic interactions in the binding pocket
Aspartic acid carboxyl groupCoordinates MIDAS magnesium ionEssential for integrin activation state recognition
Valine and phenylalanine side chainsHydrophobic interactions with β3 subunitContributes to binding energy and complex stability

Molecular Pathways Disrupted by αvβ3 Antagonism in Tumor Microenvironments

Antagonism of αvβ3 integrin by Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) disrupts critical tumor-stromal interactions through multiple molecular pathways. In acute myeloid leukemia models, this compound (at 35 nanomolar concentration) significantly inhibits adhesion of MV4-11 leukemia cells to bone marrow stromal cells within 4 hours of exposure. This detachment occurs via competitive blockade of tumor cell surface αvβ3 binding to stromal vitronectin and fibronectin, effectively displacing existing integrin-matrix bonds [7].

Prolonged exposure (24 hours) triggers downstream signaling alterations, including:

  • Reduction of phosphorylated focal adhesion kinase (FAK) by >60%, disrupting survival signaling
  • Suppression of nuclear factor kappa B (NF-κB) translocation, evidenced by decreased nuclear p65 subunit accumulation
  • Inhibition of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway activation, confirmed by reduced Akt phosphorylation at Ser473

These molecular effects culminate in microenvironment-mediated chemosensitization. Leukemia cells displaced from protective niches exhibit increased DNA damage and apoptosis when co-treated with chemotherapeutic agents. Quantitative analysis reveals cell cycle redistribution: decreased G0/G1 phase (from 65.2% ± 3.1% to 48.7% ± 2.8%) and increased S-phase accumulation (from 22.4% ± 1.9% to 38.5% ± 2.4%), indicating loss of stromal-induced quiescence [3] [7].

Figure 1: Molecular Pathways Disrupted by αvβ3 Antagonism

Extracellular Matrix (Vitronectin/Fibronectin)  ↑  │ Blocked by c(RGDfV)  ↓  αvβ3 Integrin Receptor  │  ├─● Suppressed FAK Phosphorylation  │   │  │   ├→ Reduced PI3K/Akt Activation → Decreased Survival  │   │  │   └→ Inhibited NF-κB Nuclear Translocation → Increased Apoptosis  │  └─● Disrupted Cytoskeletal Rearrangement  │  ├→ Impaired Cell Migration  │  └→ Loss of Adhesion-Mediated Drug Resistance  

Role in Blocking Angiogenesis via Endothelial Cell Migration/Adhesion Suppression

The antiangiogenic activity of Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) stems from its potent inhibition of αvβ3-mediated endothelial cell functions. In human umbilical vein endothelial cells (HUVECs), this compound demonstrates dose-dependent suppression of fundamental angiogenic processes:

  • Cell adhesion inhibition: Half-maximal inhibitory concentration (IC50) of 9.6 micromolar against vitronectin-mediated adhesion [2]
  • Migration suppression: IC50 of 0.53 micromolar in basic fibroblast growth factor-induced chemotaxis assays [2]
  • Proliferation blockade: IC50 values of 3.1 micromolar (fibroblast growth factor-induced) and 4.5 micromolar (vascular endothelial growth factor-induced) [2]

Mechanistically, αvβ3 antagonism interferes with growth factor crosstalk by disrupting vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor β (PDGFRβ) transactivation. Normally, αvβ3 clustering recruits Shc adaptor proteins that facilitate growth factor receptor phosphorylation. Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) prevents this recruitment, resulting in 70-80% reduction in vascular endothelial growth factor-induced VEGFR2 phosphorylation at tyrosine 1175. Consequently, downstream mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling is attenuated, leading to endothelial cell cycle arrest in G1 phase [3] [9].

Table 2: Effects on Angiogenic Processes in Endothelial Cells

Angiogenic ProcessKey Molecular TargetInhibitory Concentration (IC50)Functional Outcome
Vitronectin adhesionαvβ3 integrin-vitronectin binding9.6 µMLoss of endothelial anchorage
Chemotactic migrationGrowth factor receptor crosstalk0.53 µMImpaired tube formation
Fibroblast growth factor-induced proliferationMAPK/ERK pathway3.1 µMReduced microvessel density
Vascular endothelial growth factor-induced proliferationVEGFR2 phosphorylation4.5 µMSuppressed neovascularization
α5β1-mediated fibronectin adhesionIntegrin-matrix interaction34.7 µMInhibition of vascular stabilization

In vivo studies demonstrate that these cellular effects translate to functional angiogenesis inhibition. Histological analysis of tumor xenografts reveals up to 60% reduction in microvessel density following Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) treatment. Notably, this compound induces rapid regression of immature tumor neovessels through selective induction of endothelial apoptosis, while sparing established vasculature. This vascular targeting specificity stems from preferential expression of αvβ3 on activated endothelial cells within angiogenic sprouts, contrasting with minimal expression on quiescent endothelium [3] [5] [9].

Properties

Product Name

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C28H39F3N8O9

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1

InChI Key

DEDCWVTYYHSZET-JDNDSRKHSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.